molecular formula C5H6BrClN2O2 B101141 1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE CAS No. 16079-88-2

1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE

Cat. No.: B101141
CAS No.: 16079-88-2
M. Wt: 241.47 g/mol
InChI Key: PIEXCQIOSMOEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Agribrom, chemically known as 1-bromo-3-chloro-5,5-dimethyl-2,4-imidazolidine-dione, is primarily used to control a broad range of microorganisms in the greenhouse . Its primary targets are algae, fungi, bacteria, viruses, protozoa, and other microorganisms . It is particularly effective against algal and fungal slimes on the surface of the growth medium .

Mode of Action

Agribrom controls its targets by physically damaging or oxidizing the organisms’ cells . The bromine compounds formed when Agribrom is mixed with water, such as hypobromous acid and bromamines, are believed to be the primary biocidal agents responsible for its effectiveness .

Pharmacokinetics

It is known that agribrom has a low solubility relative to common greenhouse fertilizers . It is also known to degrade rapidly in the environment, resulting in minimal environmental impact due to low residual build-up .

Result of Action

The primary result of Agribrom’s action is the control of microorganisms in the greenhouse environment . It is particularly effective in controlling algal and fungal growths . It should be noted that agribrom applications had no effect on the number of plants or biomass production in tests .

Action Environment

Agribrom is generally quick-acting, killing microorganisms in minutes . With heavy microorganism build-ups, repeated applications are needed to penetrate and eliminate the problem . Environmental factors such as temperature and moisture likely influence the compound’s action, efficacy, and stability. For instance, Agribrom’s solubility and degradation rate may vary with temperature . Furthermore, the presence of organic matter in the environment could potentially influence the effectiveness of Agribrom.

Preparation Methods

1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE is synthesized through the bromination and chlorination of 5,5-dimethylhydantoin. The industrial production of this compound typically involves the use of bromine and chlorine gas under controlled conditions to ensure the desired product yield and purity .

Properties

IUPAC Name

1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2O2/c1-5(2)3(10)8(7)4(11)9(5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEXCQIOSMOEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1Br)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032591
Record name 1-Bromo-3-chloro-5,5-dimethylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16079-88-2
Record name 1-Bromo-3-chloro-5,5-dimethylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16079-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-chloro-5,5-dimethylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016079882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Imidazolidinedione, 1-bromo-3-chloro-5,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Bromo-3-chloro-5,5-dimethylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-3-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W18O2G87ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE
Reactant of Route 2
1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE
Reactant of Route 3
1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE
Reactant of Route 4
1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE
Reactant of Route 5
1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE
Reactant of Route 6
1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE
Customer
Q & A

Q1: What is Agribrom and what is its intended use in the context of the provided research?

A1: Agribrom is a commercial name for the chemical compound 1-bromo-3-chloro-5,5-dimethyl-2,4-imidazolidinedione. [] While its broader applications are not detailed in the provided research, one study investigated its effectiveness as an algaecide in evaporative cooling pad systems. [] These systems are commonly used in greenhouses to regulate temperature, and algal growth can hinder their efficiency.

Q2: How does Agribrom compare to other substances tested for algae control in the cooling pad study?

A2: The research [] compared Agribrom to sodium hypochlorite, organo-sulfur compounds, quaternary ammonium compounds, cupric sulfate, and ammonium chloride. Interestingly, the study found that Agribrom, at the tested concentrations of 15 and 30 ppm, did not demonstrate better algae control than using water alone. This suggests that Agribrom, at least at those concentrations, might not be the most effective solution for algae control in such systems. Other substances, particularly quaternary ammonium compounds, showed more promising results.

Q3: Are there any details on the mechanism of action of Agribrom against algae?

A3: Unfortunately, the provided research [, ] does not delve into the specific mechanism of action of Agribrom against algae. Further research would be needed to understand how it interacts with algal cells to exert its algicidal effect. Understanding this mechanism would be crucial for optimizing its use and potentially developing more targeted and effective algaecides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.